Cas no 1698118-02-3 (7-tert-butyl-3-ethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)

7-tert-Butyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with tert-butyl and ethyl substituents. This structure imparts stability and potential reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl group enhances steric hindrance, improving selectivity in reactions, while the ethyl substituent offers moderate lipophilicity, aiding solubility in organic solvents. Its rigid fused-ring system is advantageous for designing bioactive molecules, particularly in medicinal chemistry for target-specific applications. The compound’s well-defined molecular architecture ensures consistent performance in derivatization and coupling reactions, supporting its use in advanced research and development.
7-tert-butyl-3-ethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine structure
1698118-02-3 structure
Product name:7-tert-butyl-3-ethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
CAS No:1698118-02-3
MF:C12H21N3
MW:207.315242528915
CID:6323287
PubChem ID:136841198

7-tert-butyl-3-ethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Chemical and Physical Properties

Names and Identifiers

    • 7-tert-butyl-3-ethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
    • EN300-1119016
    • 1698118-02-3
    • 7-tert-butyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
    • Inchi: 1S/C12H21N3/c1-5-9-8-14-15-10(12(2,3)4)6-7-13-11(9)15/h8,10,13H,5-7H2,1-4H3
    • InChI Key: OUSKARGULZZNAD-UHFFFAOYSA-N
    • SMILES: N12C(=C(CC)C=N1)NCCC2C(C)(C)C

Computed Properties

  • Exact Mass: 207.173547683g/mol
  • Monoisotopic Mass: 207.173547683g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.8Ų
  • XLogP3: 3.2

7-tert-butyl-3-ethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1119016-1g
7-tert-butyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1698118-02-3 95%
1g
$1057.0 2023-10-27
Enamine
EN300-1119016-0.5g
7-tert-butyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1698118-02-3 95%
0.5g
$1014.0 2023-10-27
Enamine
EN300-1119016-1.0g
7-tert-butyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1698118-02-3
1g
$1256.0 2023-06-09
Enamine
EN300-1119016-0.25g
7-tert-butyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1698118-02-3 95%
0.25g
$972.0 2023-10-27
Enamine
EN300-1119016-2.5g
7-tert-butyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1698118-02-3 95%
2.5g
$2071.0 2023-10-27
Enamine
EN300-1119016-5.0g
7-tert-butyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1698118-02-3
5g
$3645.0 2023-06-09
Enamine
EN300-1119016-10g
7-tert-butyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1698118-02-3 95%
10g
$4545.0 2023-10-27
Enamine
EN300-1119016-5g
7-tert-butyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1698118-02-3 95%
5g
$3065.0 2023-10-27
Enamine
EN300-1119016-10.0g
7-tert-butyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1698118-02-3
10g
$5405.0 2023-06-09
Enamine
EN300-1119016-0.1g
7-tert-butyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1698118-02-3 95%
0.1g
$930.0 2023-10-27

7-tert-butyl-3-ethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Related Literature

Additional information on 7-tert-butyl-3-ethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine

Comprehensive Overview of 7-tert-butyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS No. 1698118-02-3)

The compound 7-tert-butyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS No. 1698118-02-3) is a heterocyclic organic molecule featuring a pyrazolo[1,5-a]pyrimidine core. This scaffold is of significant interest in medicinal chemistry and material science due to its structural versatility and potential applications. The presence of tert-butyl and ethyl substituents enhances its lipophilicity, making it a candidate for drug discovery and agrochemical research. Researchers are increasingly exploring its role in modulating biological targets, particularly in the context of kinase inhibition and GPCR interactions, which are hot topics in pharmaceutical development.

In recent years, the demand for novel heterocyclic compounds has surged, driven by advancements in high-throughput screening and computational drug design. The pyrazolo[1,5-a]pyrimidine derivatives, including 7-tert-butyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, have garnered attention for their potential in treating neurodegenerative diseases and metabolic disorders. These applications align with current trends in precision medicine, where small-molecule therapeutics are prioritized for their specificity and ease of formulation. Additionally, the compound's stability under physiological conditions makes it a promising candidate for prodrug development.

From a synthetic chemistry perspective, the preparation of 7-tert-butyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves multi-step reactions, often employing catalytic cyclization and cross-coupling methodologies. These techniques are widely discussed in academic forums and industrial R&D circles, reflecting the growing emphasis on green chemistry and atom economy. The compound's CAS No. 1698118-02-3 serves as a unique identifier in chemical databases, facilitating patent searches and regulatory compliance—a critical aspect for researchers navigating intellectual property landscapes.

The physicochemical properties of 7-tert-butyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine are equally noteworthy. Its logP value and hydrogen bonding capacity suggest favorable bioavailability, a key consideration in lead optimization workflows. These attributes are frequently queried in QSAR modeling studies, which aim to predict biological activity and toxicity profiles. Furthermore, the compound's potential as a fluorescence probe or metal chelator has sparked interest in materials science, particularly for sensor technologies and catalysis.

As the scientific community continues to explore 7-tert-butyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, its relevance in fragment-based drug discovery (FBDD) is becoming increasingly apparent. Fragment libraries enriched with pyrazolo[1,5-a]pyrimidine derivatives are being screened against undruggable targets, such as protein-protein interfaces. This approach aligns with the industry's shift toward targeted therapies, a trend underscored by the rise of personalized medicine and biomarker-driven research.

In conclusion, 7-tert-butyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS No. 1698118-02-3) represents a versatile chemical entity with broad applicability across multiple disciplines. Its structural features and functional groups make it a valuable asset in both academic research and industrial innovation, addressing contemporary challenges in drug development and material design. Future studies will likely focus on optimizing its synthetic routes and expanding its utility in emerging technologies.

Recommend Articles

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd